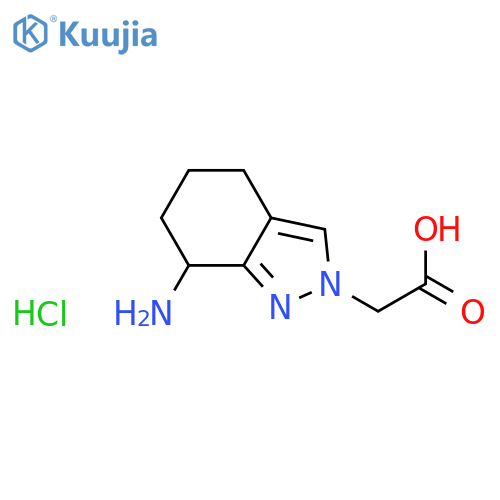

Cas no 2138410-45-2 (2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride)

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2138410-45-2

- EN300-746839

- 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride

- 2-(7-Amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride

-

- インチ: 1S/C9H13N3O2.ClH/c10-7-3-1-2-6-4-12(5-8(13)14)11-9(6)7;/h4,7H,1-3,5,10H2,(H,13,14);1H

- InChIKey: DXNATQBZMFLEQD-UHFFFAOYSA-N

- SMILES: Cl.OC(CN1C=C2C(C(CCC2)N)=N1)=O

計算された属性

- 精确分子量: 231.0774544g/mol

- 同位素质量: 231.0774544g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.1Ų

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-746839-1.0g |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 1.0g |

$884.0 | 2024-05-23 | |

| 1PlusChem | 1P01EM6B-10g |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 10g |

$4768.00 | 2023-12-19 | |

| Enamine | EN300-746839-0.05g |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 0.05g |

$205.0 | 2024-05-23 | |

| Aaron | AR01EMEN-100mg |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 100mg |

$446.00 | 2023-12-15 | |

| Aaron | AR01EMEN-2.5g |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 2.5g |

$2411.00 | 2023-12-15 | |

| 1PlusChem | 1P01EM6B-100mg |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 100mg |

$441.00 | 2023-12-19 | |

| Aaron | AR01EMEN-50mg |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 50mg |

$307.00 | 2023-12-15 | |

| 1PlusChem | 1P01EM6B-1g |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 1g |

$1155.00 | 2023-12-19 | |

| Aaron | AR01EMEN-10g |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 10g |

$5260.00 | 2023-12-15 | |

| 1PlusChem | 1P01EM6B-500mg |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride |

2138410-45-2 | 95% | 500mg |

$916.00 | 2023-12-19 |

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride 関連文献

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochlorideに関する追加情報

Introduction to 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride (CAS No. 2138410-45-2)

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride, identified by the CAS number 2138410-45-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the indazole derivatives, a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities. The structural framework of this molecule incorporates an amino-substituted tetrahydropyridine ring fused with a benzene ring, which is a common motif in many pharmacologically active agents. The presence of both an amino group and a carboxylic acid moiety further enhances its potential as a pharmacophore, making it a valuable scaffold for medicinal chemistry applications.

The hydrochloride salt form of this compound not only improves its solubility in aqueous solutions but also enhances its stability, making it more suitable for various biochemical and pharmacological studies. The compound's unique structural features position it as a promising candidate for further exploration in the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how this molecule interacts with biological targets, providing insights into its potential mechanisms of action.

In the context of modern drug discovery, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride has been investigated for its potential role in modulating various biological pathways. One of the most intriguing areas of research has been its interaction with enzymes and receptors involved in metabolic disorders. Studies have suggested that this compound may exhibit inhibitory effects on certain key enzymes, which could be beneficial in managing conditions such as diabetes and hyperlipidemia. The amino group on the indazole ring is particularly noteworthy, as it can engage in hydrogen bonding interactions with polar residues in protein targets, potentially leading to high-affinity binding.

Furthermore, the carboxylic acid moiety provides an additional site for interaction with biological systems. This functional group can participate in ionic interactions or form esters and amides, which are common modifications in drug design to enhance bioavailability and target specificity. The hydrochloride salt form ensures that the carboxylic acid is protonated at physiological pH, which can influence its binding affinity and pharmacokinetic properties. This aspect has been carefully considered in recent research efforts aimed at optimizing the compound's pharmacological profile.

Recent preclinical studies have highlighted the potential of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride as an anti-inflammatory agent. In vitro experiments have demonstrated its ability to modulate inflammatory pathways by interacting with key signaling molecules such as NF-κB and MAPKs. These pathways are central to the inflammatory response and are often dysregulated in chronic inflammatory diseases. The compound's ability to interfere with these signaling cascades suggests that it may have therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease.

The indazole core of this molecule is known to exhibit a wide range of biological activities due to its ability to mimic natural products and bioactive peptides. This structural motif has been successfully employed in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders. The amino group at position 7 of the indazole ring is particularly important for its biological activity. It can serve as a hydrogen bond acceptor or participate in salt bridge formation with positively charged residues on protein targets. This feature has been exploited in designing molecules with enhanced binding affinity and selectivity.

Another area where 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride shows promise is in the treatment of neurological disorders. Preliminary research indicates that this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions could potentially lead to therapeutic effects in conditions like depression and Parkinson's disease. The ability of indazole derivatives to cross the blood-brain barrier makes them particularly attractive for central nervous system (CNS) drug development.

The synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the synthetic route, making it more efficient and scalable for industrial production. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex indazole core structure.

In conclusion, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yI)acetic acid hydrochloride (CAS No. 2138410-45- 2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications span multiple therapeutic areas including metabolic disorders, inflammation,and neurological diseases, making it a valuable candidate for further research and development.

2138410-45-2 (2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride) Related Products

- 860649-12-3(Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate)

- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)

- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)

- 3421-76-9(2-Ethylnicotinic acid)

- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)

- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)

- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)

- 518048-05-0(Raltegravir)

- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)